molecular formula C9H11NO B3055094 1-(Pyridin-3-yl)butan-2-one CAS No. 6302-10-9

1-(Pyridin-3-yl)butan-2-one

Cat. No.: B3055094
CAS No.: 6302-10-9
M. Wt: 149.19 g/mol
InChI Key: WMTHSBOLQVKBQL-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)butan-2-one is an organic compound featuring a pyridine ring attached to a butanone moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the use of Grignard reagents, where pyridine-3-bromide reacts with a butanone derivative in the presence of magnesium and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation or enzymatic reduction techniques. For instance, the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one has been documented as an efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted pyridine derivatives .

Scientific Research Applications

1-(Pyridin-3-yl)butan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-pyridin-3-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHSBOLQVKBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285774
Record name 1-pyridin-3-ylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-10-9
Record name NSC42765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42765
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Record name 1-pyridin-3-ylbutan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID00285774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)butan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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